molecular formula C19H22O2 B14687387 4-Methoxy-4'-butoxy-trans-stilbene CAS No. 35135-42-3

4-Methoxy-4'-butoxy-trans-stilbene

Cat. No.: B14687387
CAS No.: 35135-42-3
M. Wt: 282.4 g/mol
InChI Key: RKTLNHBAULXRBR-AATRIKPKSA-N
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Description

4-Methoxy-4’-butoxy-trans-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms. This particular compound has the molecular formula C19H22O2 and a molecular weight of 282.3768 . Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-butoxy-trans-stilbene typically involves the reaction of 4-methoxybenzaldehyde with 4-butoxybenzaldehyde under basic conditions. The reaction proceeds via a Wittig reaction or a Heck coupling reaction, both of which are common methods for forming carbon-carbon double bonds in organic synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig or Heck reactions, optimized for high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4’-butoxy-trans-stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-4’-butoxy-trans-stilbene has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 4-Methoxy-4’-butoxy-trans-stilbene are mediated through various molecular targets and pathways:

Comparison with Similar Compounds

4-Methoxy-4’-butoxy-trans-stilbene can be compared with other stilbene derivatives such as resveratrol, pterostilbene, and combretastatin:

These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

35135-42-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

1-butoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C19H22O2/c1-3-4-15-21-19-13-9-17(10-14-19)6-5-16-7-11-18(20-2)12-8-16/h5-14H,3-4,15H2,1-2H3/b6-5+

InChI Key

RKTLNHBAULXRBR-AATRIKPKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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